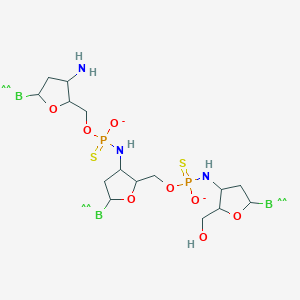

![molecular formula C19H17FN4O3 B10832745 1-(5-cyano-2-pyridyl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea](/img/structure/B10832745.png)

1-(5-cyano-2-pyridyl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

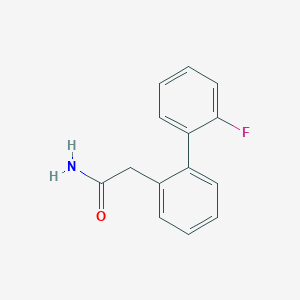

La synthèse de MSH-372 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base du MSH-372 est synthétisée par une série de réactions impliquant la condensation d'aldéhydes aromatiques spécifiques avec des cétones cycliques en présence d'une base telle que l'hydroxyde de sodium.

Modifications de groupes fonctionnels :

Purification et isolement : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la recristallisation pour obtenir le MSH-372 sous sa forme pure.

Les méthodes de production industrielle du MSH-372 impliquent la mise à l'échelle de ces voies de synthèse tout en garantissant la constance et la pureté du produit final. Cela nécessite souvent l'optimisation des conditions réactionnelles et l'utilisation de techniques de purification avancées.

Analyse Des Réactions Chimiques

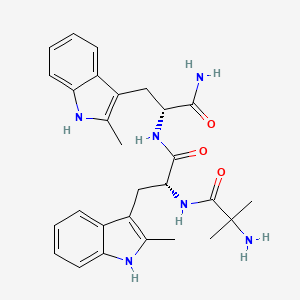

Le MSH-372 subit diverses réactions chimiques, notamment :

Oxydation : Le MSH-372 peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome. Cette réaction conduit généralement à la formation de dérivés oxydés ayant une activité biologique modifiée.

Réduction : La réduction du MSH-372 peut être obtenue à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. Cette réaction conduit à la formation de dérivés réduits qui peuvent présenter des propriétés pharmacologiques différentes.

Substitution : Le MSH-372 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés.

Applications De Recherche Scientifique

Le MSH-372 a un large éventail d'applications en recherche scientifique, notamment :

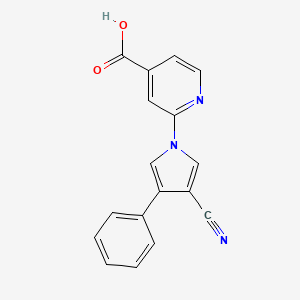

Médecine : Le MSH-372 est étudié pour son utilisation potentielle dans le traitement de l'infection à VIH.

5. Mécanisme d'action

Le mécanisme d'action du MSH-372 implique son interaction avec l'enzyme transcriptase inverse. Le MSH-372 se lie au site actif de l'enzyme, empêchant la transcription de l'ARN viral en ADN. Cette inhibition bloque la réplication du virus et réduit sa capacité à infecter les cellules hôtes . Les cibles moléculaires du MSH-372 comprennent l'enzyme transcriptase inverse et les voies associées impliquées dans la réplication virale.

Mécanisme D'action

The mechanism of action of MSH-372 involves its interaction with the reverse transcriptase enzyme. MSH-372 binds to the active site of the enzyme, preventing the transcription of viral RNA into DNA. This inhibition blocks the replication of the virus and reduces its ability to infect host cells . The molecular targets of MSH-372 include the reverse transcriptase enzyme and associated pathways involved in viral replication.

Comparaison Avec Des Composés Similaires

Le MSH-372 est unique dans sa structure et son mécanisme d'action par rapport à d'autres inhibiteurs de la transcriptase inverse. Les composés similaires comprennent :

Zidovudine : La zidovudine est un autre inhibiteur de la transcriptase inverse utilisé dans le traitement de l'infection à VIH. Contrairement au MSH-372, la zidovudine est un analogue nucléosidique qui s'incorpore à l'ADN viral, provoquant la terminaison de la chaîne.

Névirapine : La névirapine est un inhibiteur non nucléosidique de la transcriptase inverse qui se lie à un site différent sur l'enzyme par rapport au MSH-372. Elle inhibe également la réplication virale mais par un mécanisme distinct.

Éfavirenz : L'éfavirenz est un autre inhibiteur non nucléosidique de la transcriptase inverse avec un site de liaison et un mécanisme d'action différents par rapport au MSH-372.

L'unicité du MSH-372 réside dans sa liaison spécifique à l'enzyme transcriptase inverse et son potentiel d'utilisation dans des thérapies combinées pour améliorer l'efficacité antivirale.

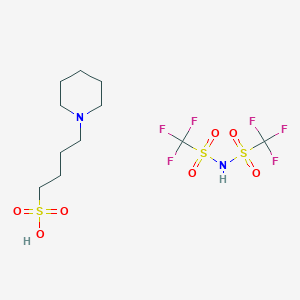

Propriétés

Formule moléculaire |

C19H17FN4O3 |

|---|---|

Poids moléculaire |

368.4 g/mol |

Nom IUPAC |

1-(5-cyanopyridin-2-yl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea |

InChI |

InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m0/s1 |

Clé InChI |

NKPHEWJJTGPRSL-GXTWGEPZSA-N |

SMILES isomérique |

CCC(=O)C1=C(C(=C(C=C1)F)[C@H]2C[C@H]2NC(=O)NC3=NC=C(C=C3)C#N)O |

SMILES canonique |

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10832682.png)

oxidoazanium](/img/structure/B10832703.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-4-methylsulfanylbutylidene)amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-methylpentanoic acid](/img/structure/B10832705.png)

![N-[1-(4-chlorophenyl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B10832741.png)

![[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate](/img/structure/B10832744.png)

![(Z,2Z)-4-amino-2-[amino-(2-aminophenyl)sulfanylmethylidene]-4-(2-aminophenyl)sulfanyl-3-isocyanobut-3-enenitrile](/img/structure/B10832746.png)

![4-[(benzylideneamino)-methylamino]-1H-pyridazin-6-one](/img/structure/B10832751.png)